2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide
Overview
Description
2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide is a heterocyclic compound that contains a pyridine ring substituted with cyano, phenyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process involving the condensation of appropriate starting materials. For instance, the reaction of 2-aminothiophene with benzaldehyde and malononitrile can yield the desired pyridine derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with a suitable thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted pyridine with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors involved in cancer cell growth and proliferation.
Pathways: It may interfere with signaling pathways that regulate cell cycle progression, apoptosis, and DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]oxy}acetamide
- 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]amino}acetamide
Uniqueness
- Structural Features : The presence of the sulfanyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
- Biological Activity : Its unique combination of substituents may result in enhanced anticancer activity compared to other derivatives.
Properties
IUPAC Name |
2-(3-cyano-6-phenyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c19-10-14-13(16-7-4-8-23-16)9-15(12-5-2-1-3-6-12)21-18(14)24-11-17(20)22/h1-9H,11H2,(H2,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWSONBFQNKSGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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